2'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone
Description
2'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone with fluorine substituents at the 2'-position of the phenyl ring and the 3,4,5-positions of the adjacent phenyl group. This compound belongs to a class of halogenated propiophenones, which are of interest in pharmaceutical and materials science due to their electronic and steric properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O/c16-11-4-2-1-3-10(11)14(20)6-5-9-7-12(17)15(19)13(18)8-9/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSISOKSRDDHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645021 | |
| Record name | 1-(2-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-27-3 | |
| Record name | 1-(2-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the introduction of fluorine atoms into the phenyl ring and the propiophenone structure. One common method is the Friedel-Crafts acylation reaction, where a fluorinated benzene derivative reacts with a fluorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the fluorine atoms on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
2’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone is utilized in various scientific research applications due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in materials science and organic synthesis.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3-(3,4,5-trifluorophenyl)propiophen
Biological Activity
2'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898778-27-3) is a synthetic organic compound with potential biological activities. Its structure includes a fluorinated phenyl moiety that may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C15H10F4O
- Molecular Weight : 282.24 g/mol
- CAS Number : 898778-27-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on cell viability.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways and modulation of cell cycle proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 7.45 | Apoptosis induction via caspase activation |
| ZR-75-1 | 10.0 | Cell cycle arrest at G2/M phase |
The mechanism by which this compound exerts its cytotoxic effects involves:
- Apoptotic Pathways : Induction of apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : Inhibition of cell cycle progression at the G2/M phase, leading to reduced proliferation of cancer cells.
Case Studies
-
Study on MCF-7 Cells :
- Treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.
-
In Vivo Studies :
- Animal models treated with the compound showed significant tumor growth inhibition compared to control groups.
- Histological analysis revealed reduced vascularization in tumors treated with the compound, suggesting anti-angiogenic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Electronic Effects of Substituents
- Fluorine vs. Methoxy : The 2'-fluoro analog exhibits stronger electron-withdrawing effects compared to methoxy-substituted derivatives (e.g., 2'-methoxy analog, CAS 898777-64-5), which donate electrons via resonance. This difference impacts reactivity in electrophilic substitutions or catalysis .
- Fluorine vs.
Steric and Solubility Considerations
- Carboethoxy Derivatives: The 4'-carboethoxy analog (CAS 898777-80-5) demonstrates increased lipophilicity due to the ester group, enhancing solubility in nonpolar solvents. However, this substitution may hinder participation in reactions requiring electrophilic ketone groups .
- Discontinued Analogs: Compounds like 4'-chloro-3'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS 1352222-18-4) were discontinued, possibly due to synthetic challenges or reduced stability compared to the 2'-fluoro target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
